

Technical Guide: Physicochemical Properties and Synthesis of 2-Amino-4,5-dimethoxybenzoic Acid

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Compound of Interest

Compound Name: 2-Borono-4,5-dimethoxybenzoic acid

Cat. No.: B578529

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Disclaimer: Information regarding "**2-Borono-4,5-dimethoxybenzoic acid**" is not available in the public domain based on the conducted searches. This guide will instead provide a comprehensive overview of the closely related and well-documented compound, 2-Amino-4,5-dimethoxybenzoic acid, as a representative substituted 4,5-dimethoxybenzoic acid.

This document serves as a technical resource for researchers, scientists, and professionals in drug development, detailing the molecular weight, physical properties, and a key synthesis protocol for 2-Amino-4,5-dimethoxybenzoic acid. This compound is a significant intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Data Presentation: Physicochemical Properties

The quantitative properties of 2-Amino-4,5-dimethoxybenzoic acid are summarized in the table below for easy reference and comparison.

Property	Value	Source
IUPAC Name	2-amino-4,5-dimethoxybenzoic acid	-
Synonyms	4,5-Dimethoxyanthranilic acid, 6-Aminoveratric acid	[5] [6]
CAS Number	5653-40-7	[5] [6] [7]
Molecular Formula	C ₉ H ₁₁ NO ₄	[1] [5] [7]
Molecular Weight	197.19 g/mol	[1] [5] [7] [8] [9]
Appearance	White to gray to brown crystalline powder	[6] [9]
Melting Point	169-173 °C (with decomposition)	[3] [10]
Boiling Point	358.6°C at 760 mmHg	[9]
Density	1.3 ± 0.1 g/cm ³	[9]
Solubility	Soluble in Methanol and Water	[4]
Purity	>98.0% (HPLC)	[6]

Experimental Protocols

Synthesis of 2-Amino-4,5-dimethoxybenzoic Acid from Methyl-4,5-dimethoxy-2-nitrobenzoate

This protocol describes a common method for synthesizing 2-Amino-4,5-dimethoxybenzoic acid via the hydrolysis and subsequent reduction of a nitrobenzoate precursor.[\[3\]](#)[\[7\]](#)[\[11\]](#)

1. Saponification of the Ester:

- Dissolve 48.13 g (0.729 mol) of potassium hydroxide (KOH) pellets (85% purity) in 250 ml of ice water to prepare a clear solution.

- Add 50 g (0.207 mol) of methyl-4,5-dimethoxy-2-nitrobenzoate to the KOH solution. The mixture will form a green suspension.
- Heat the suspension to 70°C. During heating, the solution will turn dark red.
- Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- Once the reaction is complete, cool the solution to ambient temperature.
- Adjust the pH to 6.6 by adding 34.6 g (0.570 mol) of glacial acetic acid, which will result in a red suspension.

2. Hydrogenation of the Nitro Group:

- The resulting red suspension is hydrogenated using 1 g of 10% Palladium on Carbon (Pd/C) as a catalyst.
- The reaction is carried out at 50°C under a pressure of 3.5 bar until the reaction ceases (i.e., hydrogen uptake stops).

3. Product Isolation and Purification:

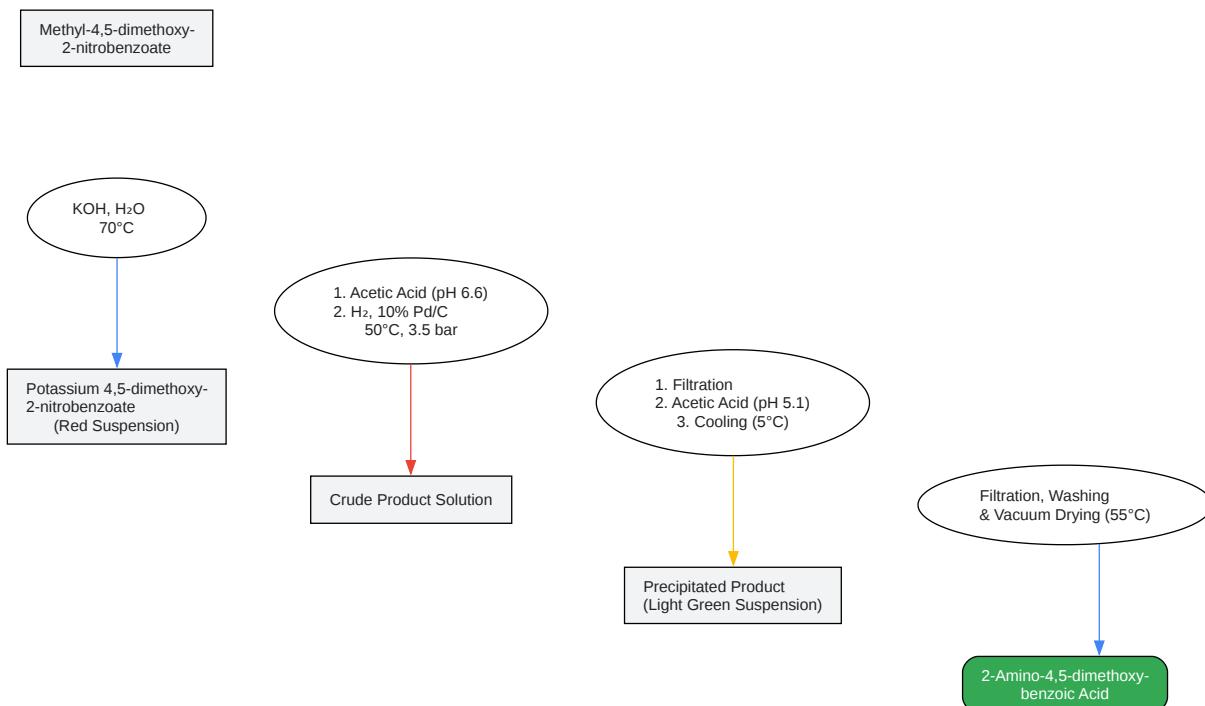
- After hydrogenation, filter the solution to remove the Pd/C catalyst.
- Adjust the pH of the filtrate to 5.1 with 31.82 g (0.525 mol) of glacial acetic acid under an inert gas atmosphere. A light green suspension will form.
- Stir the light green suspension for 30 minutes at room temperature.
- Cool the suspension to 5°C and continue stirring for an additional 30 minutes.
- Filter the product, washing it in two batches with a total of 250 ml of ice water.
- Dry the collected solid in a vacuum oven at 55°C for 12 hours.
- This procedure yields light grey crystals of 2-Amino-4,5-dimethoxybenzoic acid (e.g., a reported yield of 35.18 g, which is 83% of the theoretical yield).[3][7]

Analytical Characterization:

- The purity of the final product is typically confirmed by HPLC.[6]
- Structural confirmation is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[9][12]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of 2-Amino-4,5-dimethoxybenzoic acid.

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Synthesis workflow for 2-Amino-4,5-dimethoxybenzoic acid.

Applications in Research and Development

2-Amino-4,5-dimethoxybenzoic acid serves as a versatile building block in organic synthesis.[\[2\]](#) Its applications are prominent in several areas:

- Pharmaceuticals: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[\[2\]](#) For instance, it is used in the synthesis of Eprosartan Mesylate, a medication used to treat high blood pressure.[\[13\]](#) The compound has also been investigated as a potential antitumor agent, reportedly inhibiting the production of epidermal growth factor (EGF).[\[5\]](#)
- Agrochemicals: It is employed as an intermediate for creating new crop protection agents.[\[2\]](#)
- Dyestuff Industry: This compound is utilized in the synthesis of various dyes.[\[2\]](#)[\[3\]](#)
- Peptide Synthesis: It finds application in solution-phase peptide synthesis.[\[14\]](#)

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